

# An In-depth Technical Guide to (S)-4-Methoxydalbergione

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## Compound of Interest

Compound Name: (S)-4-Methoxydalbergione

Cat. No.: B161816

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CAS Number: 2543-95-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Introduction

**(S)-4-Methoxydalbergione** is a naturally occurring neoflavonoid, a type of quinone, found in various plant species, notably from the Dalbergia genus, such as Dalbergia melanoxylon and Dalbergia sissoo.[1] This chiral molecule has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[2][3] As a member of the dalbergione family, it represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of **(S)-4-Methoxydalbergione**, consolidating its chemical properties, synthesis, biological activities, and known mechanisms of action, presented in a format tailored for research and development professionals.

## Chemical and Physical Properties

**(S)-4-Methoxydalbergione** is a yellow crystalline solid.[4][5] Its core structure consists of a methoxy-substituted quinone ring attached to a chiral phenylallyl group. The key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	2543-95-5	[2]
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>3</sub>	[1][2][4]
Molecular Weight	254.28 g/mol	[1][2]
IUPAC Name	2-methoxy-5-[(1S)-1-phenylprop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione	[1]
Synonyms	(-)-4-Methoxydalbergione, Dalbergenone	[4][5]
Appearance	Yellow crystalline powder	[4][5]
Melting Point	118-120 °C	[2]
Boiling Point (Predicted)	395.7 ± 42.0 °C	[2]
Density (Predicted)	1.16 ± 0.1 g/cm <sup>3</sup>	[2]
XLogP3 (Predicted)	2.7	[1]

## Stereoselective Synthesis

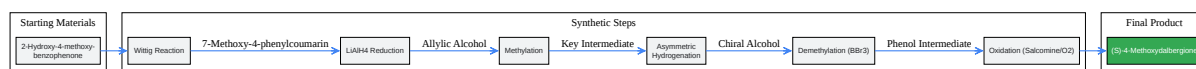
An enantioselective synthesis of **(S)-4-Methoxydalbergione** has been reported with an enantiomeric excess of up to 95%.<sup>[6][7]</sup> The synthesis involves a seven-step process starting from 2-hydroxy-4-methoxybenzophenone. A key step is the asymmetric catalytic hydrogenation of an allylic alcohol intermediate using a chiral rhodium catalyst.

## Experimental Protocol: Stereoselective Synthesis

The following protocol is a summary of the reported stereoselective synthesis.<sup>[6][7]</sup>

- Synthesis of 7-Methoxy-4-phenylcoumarin (5): A Wittig-type reaction between 2-hydroxy-4-methoxybenzophenone (4) and ((ethoxycarbonyl)methylene)triphenylphosphorane in refluxing toluene yields the coumarin derivative.

- Reduction to Allylic Alcohol (6): The coumarin (5) is reduced using  $\text{LiAlH}_4$  in a 1:1 mixture of ether and THF at 0 °C to produce the corresponding allylic alcohol.
- Methylation of Allylic Alcohol (2): The allylic alcohol (6) is treated with methyl iodide ( $\text{MeI}$ ) and potassium carbonate ( $\text{K}_2\text{CO}_3$ ) in refluxing acetone to yield the key intermediate (2).
- Asymmetric Hydrogenation: The allylic alcohol intermediate undergoes asymmetric catalytic hydrogenation using  $[\text{Rh}((\text{R,R})\text{-bdpp})(\text{NBD})]\text{ClO}_4$  as the catalyst under a hydrogen pressure of 80 bar to introduce the (S)-chirality.
- Deprotection: Selective deprotection of a methoxy group is achieved using one equivalent of boron tribromide ( $\text{BBr}_3$ ) in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) at 0 °C.
- Oxidation: The resulting crude phenol is oxidized using salcomine in dimethylformamide (DMF) under an oxygen atmosphere to yield **(S)-4-Methoxydalbergione**.
- Purification: The final product is purified by column chromatography.



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Synthetic workflow for **(S)-4-Methoxydalbergione**.

## Biological Activities and Mechanism of Action

**(S)-4-Methoxydalbergione** has demonstrated a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

### Anticancer Activity

**(S)-4-Methoxydalbergione** exhibits cytotoxic effects against various cancer cell lines. Quantitative data for its anticancer activity is summarized below.

Cell Line	Cancer Type	IC <sub>50</sub> (μM)	Reference
ECA-109	Esophageal Carcinoma	15.79	[7]
J82	Bladder Cancer	8.17	
UMUC3	Bladder Cancer	14.50	

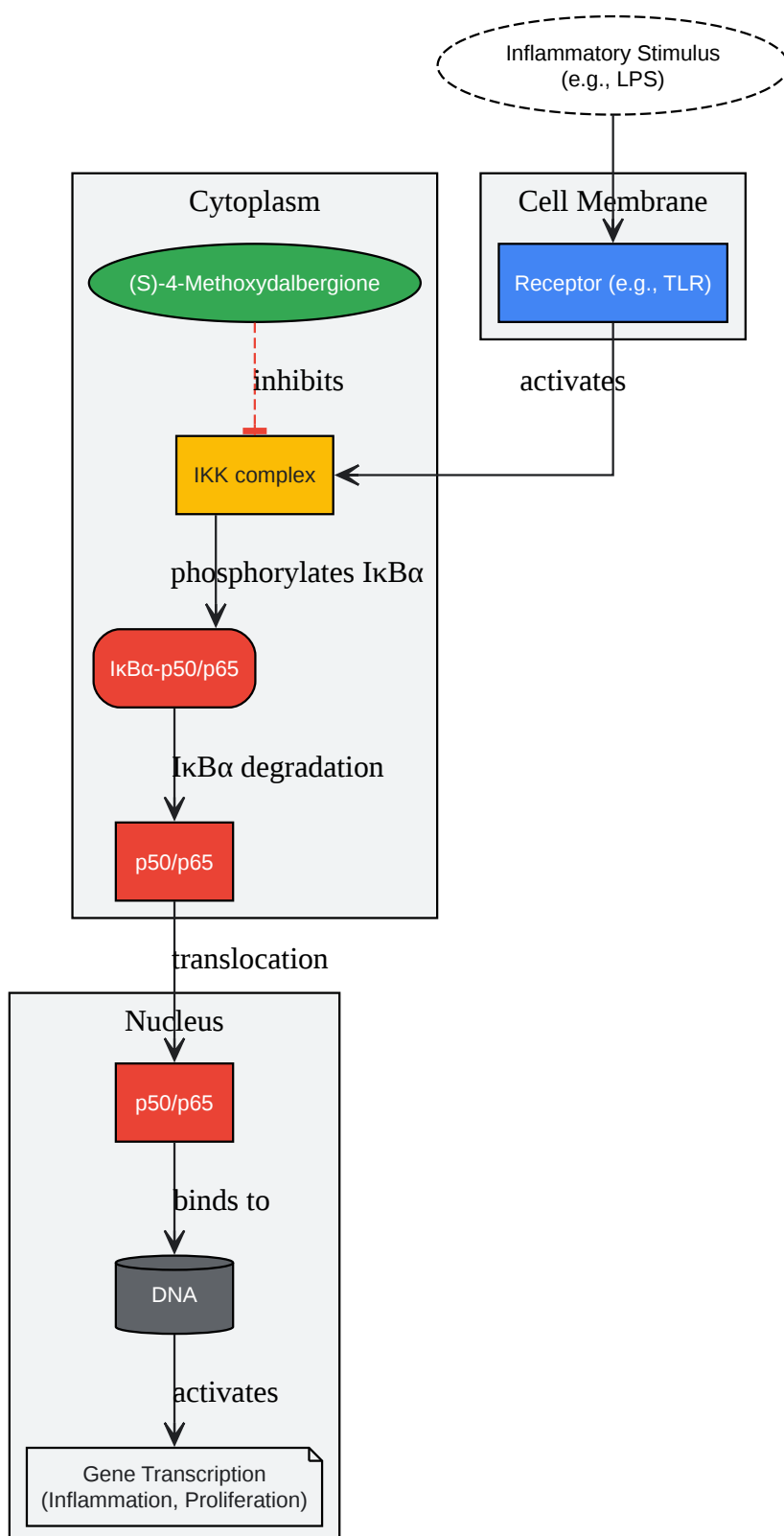
The anticancer mechanism of **(S)-4-Methoxydalbergione** involves the inhibition of cell proliferation and migration.[7] Studies have shown that it can inactivate the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[7] In bladder cancer cells, it has been shown to induce autophagy and inhibit the Akt/ERK signaling pathway.

## Anti-inflammatory Activity

**(S)-4-Methoxydalbergione** demonstrates potent anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory mediators. The mechanism underlying its anti-inflammatory action is linked to the modulation of key inflammatory signaling pathways, including the inhibition of NF-κB activation. It also induces the expression of heme oxygenase-1 (HO-1) through the nuclear translocation of Nrf2, which is a cytoprotective and anti-inflammatory pathway.

## Signaling Pathway

The primary signaling pathway modulated by **(S)-4-Methoxydalbergione** is the NF-κB pathway. In inflammatory conditions or in cancer cells, various stimuli can lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell proliferation. **(S)-4-Methoxydalbergione** has been shown to inhibit the activation of this pathway.[7]



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Inhibition of the NF-κB signaling pathway.

## Experimental Protocols

### Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of **(S)-4-Methoxydalbergione** on cancer cell lines.

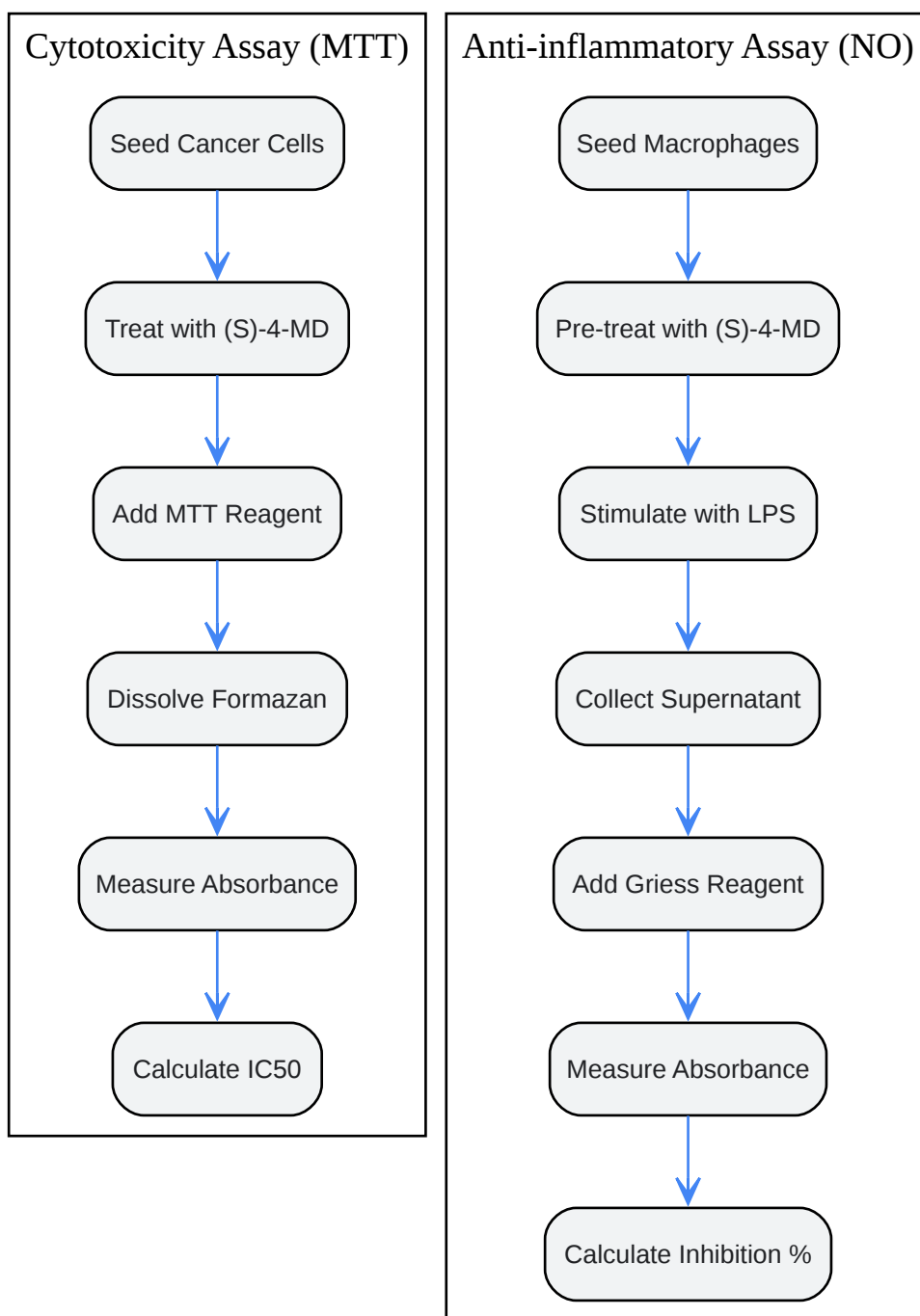
- **Cell Seeding:** Plate cancer cells (e.g., ECA-109) in a 96-well plate at a density of  $5 \times 10^3$  cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of **(S)-4-Methoxydalbergione** (e.g., 0, 5, 10, 20, 40  $\mu\text{M}$ ) and incubate for 24, 48, or 72 hours.
- **MTT Addition:** Add 20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the cell viability as a percentage of the control (untreated) cells and determine the  $\text{IC}_{50}$  value.

### Inhibition of Nitric Oxide (NO) Production Assay

This protocol is a common in vitro assay to evaluate the anti-inflammatory activity of **(S)-4-Methoxydalbergione**.

- **Cell Seeding:** Seed RAW 264.7 macrophage cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and incubate for 24 hours.
- **Compound Pre-treatment:** Pre-treat the cells with various concentrations of **(S)-4-Methoxydalbergione** for 1 hour.
- **Inflammatory Stimulus:** Stimulate the cells with lipopolysaccharide (LPS) (1  $\mu\text{g/mL}$ ) for 24 hours.

- Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control group.



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General experimental workflows.

## Spectroscopic Data

Detailed experimental spectroscopic data for **(S)-4-Methoxydalbergione** is not readily available in the public domain. The following information is based on data from chemical databases.

Spectroscopy	Data
<sup>1</sup> H-NMR	Predicted chemical shifts can be obtained from chemical structure databases. Experimental spectra are not publicly available.
<sup>13</sup> C-NMR	PubChem indicates the availability of <sup>13</sup> C-NMR data, but the spectrum is not provided.
Mass Spectrometry	The exact mass is 254.0943 g/mol <sup>[1]</sup> Fragmentation patterns are not detailed in available literature.
Infrared (IR)	As a quinone, characteristic C=O stretching bands are expected around 1650-1680 cm <sup>-1</sup> . Aromatic C=C stretching bands would appear around 1600 and 1475 cm <sup>-1</sup> .

## Toxicology

Specific toxicological studies on pure **(S)-4-Methoxydalbergione** are limited. However, studies on extracts from Dalbergia species provide some insights. An acute toxicity study of the stem bark extract of Dalbergia saxatilis showed an LD<sub>50</sub> greater than 5000 mg/kg in rats, suggesting low acute toxicity of the crude extract. It is important to note that the toxicity of the pure compound may differ significantly from that of the crude extract. Further toxicological evaluation of **(S)-4-Methoxydalbergione** is required to establish a comprehensive safety profile.

## Conclusion



**(S)-4-Methoxydalbergione** is a promising natural product with well-documented anticancer and anti-inflammatory activities. Its mechanism of action, primarily through the inhibition of the NF- $\kappa$ B signaling pathway, makes it an attractive candidate for further investigation in drug discovery programs. The availability of a stereoselective synthesis route facilitates access to enantiomerically pure material for detailed preclinical studies. Future research should focus on obtaining comprehensive spectroscopic data for unambiguous characterization, conducting in-depth toxicological studies, and exploring its pharmacokinetic and pharmacodynamic properties to fully assess its therapeutic potential.

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